Dolutegravir - 1051375-16-6

Dolutegravir

Catalog Number: EVT-288343
CAS Number: 1051375-16-6
Molecular Formula: C20H19F2N3O5
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in scientific research to study HIV-1 replication and the development of resistance to antiretroviral therapy. [] It is classified as an antiretroviral drug and plays a crucial role in understanding the mechanisms of HIV-1 integration and developing strategies to combat viral resistance. [, , , , , , ]

Molecular Structure Analysis

Dolutegravir's molecular structure consists of a complex heterocyclic core with various substituents. Computational studies have analyzed its interactions with the HIV-1 integrase enzyme, providing insights into its binding mode and mechanism of action. [, , ]

Mechanism of Action

Dolutegravir inhibits HIV-1 replication by binding to the integrase enzyme and preventing the integration of viral DNA into the host cell genome. [, , , ] It specifically targets the strand transfer step of the integration process, forming a stable complex with the integrase-DNA complex. This complex disrupts the catalytic activity of integrase, effectively blocking viral DNA integration and subsequent replication. [, , ]

Physical and Chemical Properties Analysis

Dolutegravir exhibits high protein binding, primarily to albumin. [, ] It is also a substrate for efflux transporters such as P-glycoprotein and breast cancer resistance protein, impacting its distribution and penetration into certain compartments. [] These physical and chemical properties contribute to its pharmacokinetic profile and are important considerations in understanding its interactions with other drugs and its distribution within the body.

Applications
  • Investigate HIV-1 resistance pathways: Studies have explored the development of resistance to dolutegravir, identifying specific mutations in the integrase gene that confer reduced susceptibility. [, , , , , ]
  • Evaluate drug-drug interactions: Research has examined dolutegravir's interactions with other medications, such as antiretroviral drugs and antimalarial treatments, to determine potential impacts on its pharmacokinetics and clinical efficacy. [, , , , , , ]
  • Develop simplified antiretroviral therapy regimens: Dolutegravir has been investigated as part of two-drug regimens, offering potential benefits in terms of reduced pill burden, long-term toxicity, and cost-effectiveness. [, , , ]
  • Study the impact of dolutegravir on weight gain and metabolic changes: Research has focused on understanding the relationship between dolutegravir use and weight gain, particularly in specific patient populations. [, , , ]
Future Directions
  • Further characterizing resistance pathways and developing strategies to overcome resistance. [, , ]
  • Optimizing dolutegravir-based two-drug regimens for long-term efficacy and safety. [, , ]
  • Investigating the mechanisms underlying dolutegravir-associated weight gain and developing strategies for mitigation. [, ]
  • Exploring dolutegravir's potential applications in other areas of scientific research, such as investigating its inhibitory effects on other viral or cellular targets. []

Raltegravir

    Compound Description: Raltegravir is a first-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Like Dolutegravir, it acts by inhibiting the integration of viral DNA into the host cell genome.

Elvitegravir

    Compound Description: Elvitegravir is another first-generation INSTI employed in HIV-1 treatment. It shares the same mechanism of action as Dolutegravir and Raltegravir, targeting the integrase enzyme to prevent viral DNA integration.

Bictegravir

    Compound Description: Bictegravir is a second-generation INSTI used in combination with other antiretroviral agents for treating HIV-1 infection.

    Relevance: Bictegravir shares a similar mechanism of action with Dolutegravir, targeting the HIV integrase enzyme. Studies suggest that both drugs demonstrate comparable efficacy against HIV, including against certain resistant strains.

Dolutegravir-Glucuronide

    Compound Description: Dolutegravir-glucuronide is the major inactive metabolite of Dolutegravir. It is formed through glucuronidation, a metabolic process primarily mediated by the enzyme UGT1A1.

    Relevance: Dolutegravir-glucuronide is a structurally-related metabolite of Dolutegravir, formed by the addition of a glucuronide moiety. Its presence in plasma and urine indicates the metabolic pathway of Dolutegravir in humans.

Efavirenz

    Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Unlike Dolutegravir, which is an INSTI, Efavirenz targets the reverse transcriptase enzyme to inhibit HIV replication.

    Relevance: Although Efavirenz and Dolutegravir target different viral enzymes and have distinct chemical structures, they are often compared in research due to their use in first-line HIV treatment regimens. Studies have investigated potential interactions and comparative efficacy and side effect profiles between these two drugs.

Properties

CAS Number

1051375-16-6

Product Name

Dolutegravir

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C20H19F2N3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Solubility

Slightly soluble

Synonyms

GSK1349572;GSK 1349572

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.